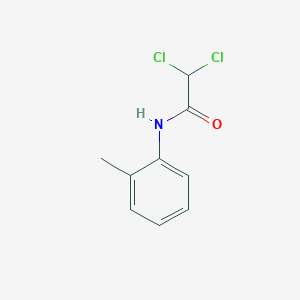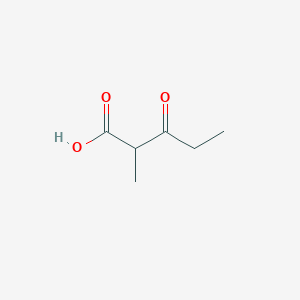
1-cyclohexylazetidin-3-ol
描述
1-cyclohexylazetidin-3-ol: is a cyclic amino alcohol that has garnered significant attention in the scientific community due to its unique structure and potential applications in various fields. This compound is characterized by a four-membered azetidine ring with a hydroxyl group at the third position and a cyclohexyl group attached to the nitrogen atom. Its distinct chemical structure imparts unique properties that make it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclohexylazetidin-3-ol typically involves the cyclization of open-chain precursors or the reduction of azetidinones. One common method is the intramolecular cyclization of open-chain structures, which can be achieved under various conditions . Another approach involves the reduction of 2-azetidinones to form the desired azetidine ring .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions: 1-cyclohexylazetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the compound can be tosylated in pyridine to form tosylates, or acylated with p-nitrobenzoyl chloride to yield nitrobenzoates .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are often employed.
Substitution: Reagents such as tosyl chloride in pyridine or acyl chlorides in the presence of a base are commonly used.
Major Products: The major products formed from these reactions include tosylates, nitrobenzoates, and other substituted derivatives .
科学研究应用
1-cyclohexylazetidin-3-ol has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in catalysis.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.
Medicine: Potential therapeutic applications include its use as a precursor for drug synthesis and as a scaffold for designing new pharmaceuticals.
Industry: It is employed in the production of specialty chemicals and materials due to its stability and reactivity.
作用机制
The mechanism of action of 1-cyclohexylazetidin-3-ol involves its interaction with various molecular targets and pathways. The compound’s hydroxyl group can form hydrogen bonds, influencing its binding affinity to enzymes and receptors . Additionally, its cyclohexyl group provides steric hindrance, affecting the compound’s overall reactivity and selectivity in biochemical pathways .
相似化合物的比较
- 1-Cyclohexylazetidin-3-ol
- 1-t-Butyl-3-azetidinol
- 3-Hydroxyazetidine
Uniqueness: Compared to other azetidines, this compound stands out due to its unique combination of a hydroxyl group and a cyclohexyl group. This combination imparts distinct chemical and physical properties, making it more versatile for various applications .
属性
IUPAC Name |
1-cyclohexylazetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h8-9,11H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPNSPIGRLLHVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065364 | |
| Record name | 3-Azetidinol, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13156-01-9 | |
| Record name | 1-Cyclohexyl-3-azetidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13156-01-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Azetidinol, 1-cyclohexyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013156019 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC150331 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150331 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Azetidinol, 1-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Azetidinol, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the fragmentation pattern of 1-cyclohexylazetidin-3-ol differ from its diaryl counterparts in mass spectrometry analysis?
A: Research on the mass spectra of azetidinol derivatives indicates that the fragmentation of this compound primarily involves the cleavage of the cyclohexane ring. [] This contrasts with 1,3-diarylazetidin-3-ols, where the initial fragmentation typically occurs at the azetidine ring, often accompanied by a hydrogen transfer from the hydroxyl group. [] The dominance of cyclohexane ring cleavage in this compound suggests a distinct fragmentation pathway influenced by the cyclohexyl substituent.
Q2: What challenges arise when attempting to tosylate this compound compared to 1-t-butyl-3-azetidinol?
A: Tosylation reactions involving this compound present a significant challenge compared to its counterpart, 1-t-butyl-3-azetidinol. [] While the latter yields the expected azetidinyl tosylate when reacted with tosyl chloride in pyridine, the former predominantly results in the formation of N-tosyl-1-cyclohexylamino-3-chloro-2-propanol. [] This suggests that the cyclohexyl group in this compound promotes ring-opening side reactions, making selective tosylation at the hydroxyl group difficult.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![n-[(1e)-4-{Bis[4-(dimethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]cyclohexanaminium chloride](/img/structure/B85264.png)



![Propane-2,2-diylbis(benzene-4,1-diyloxyethane-2,1-diyl) bis[3-(aziridin-1-yl)butanoate]](/img/structure/B85272.png)


